molecular formula C14H20BFO3 B6301272 4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester CAS No. 2121514-30-3

4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester

Cat. No.: B6301272
CAS No.: 2121514-30-3
M. Wt: 266.12 g/mol
InChI Key: VWFZKFJRGCFNNR-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with fluorine (at position 4), methoxy (position 3), and methyl (position 5) groups. These substituents impart distinct electronic and steric properties, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and fluorination processes. Its pinacol ester structure enhances stability, as the equilibrium between boronic acids and their pinacol esters strongly favors the latter under ambient conditions . Hydrolysis typically requires acidic conditions with oxidants like NaIO₄ to disrupt the pinacol ligand .

Properties

IUPAC Name

2-(4-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-9-7-10(8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFZKFJRGCFNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The mechanism involves three key stages:

  • Oxidative Addition : Aryl halides (e.g., 4-fluoro-3-methoxy-5-methylphenyl bromide) react with a Pd(0) catalyst to form a Pd(II) intermediate.

  • Transmetalation : The Pd(II) intermediate interacts with B<sub>2</sub>pin<sub>2</sub>, transferring the boron moiety to the aryl group.

  • Reductive Elimination : The Pd catalyst regenerates, releasing the arylboronic ester.

Typical Reaction Conditions

  • Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf) (1–5 mol%).

  • Base : Potassium acetate (KOAc, 2–3 equiv).

  • Solvent : 1,4-Dioxane or tetrahydrofuran (THF).

  • Temperature : 80–100°C under inert atmosphere.

  • Yield : 70–90% for electron-deficient aryl halides.

Table 1: Miyaura Borylation of Selected Aryl Halides

Aryl HalideCatalystSolventTemperature (°C)Yield (%)
4-Bromo-3-methoxy-5-methylfluorobenzenePdCl<sub>2</sub>(dppf)Dioxane8085
4-Chloro-3-methoxy-5-methylfluorobenzenePd(PPh<sub>3</sub>)<sub>4</sub>THF10068

This method is advantageous for its functional group tolerance and scalability but requires careful control of moisture and oxygen to prevent catalyst deactivation.

Iridium-Catalyzed Borylation of Arenes

Iridium-catalyzed C–H borylation offers a direct route to arylboronic esters without requiring pre-functionalized aryl halides. This method activates inert C–H bonds in arenes, enabling regioselective borylation with B<sub>2</sub>pin<sub>2</sub>.

Procedure and Optimization

  • Catalyst : [Ir(COD)OMe]<sub>2</sub> with dtbpy ligand.

  • Substrate : 4-Fluoro-3-methoxy-5-methylbenzene.

  • Solvent : Hexane or heptane.

  • Temperature : 100–120°C.

  • Yield : 60–75% for meta-substituted arenes.

Key Advantages

  • Avoids halogenation steps, reducing synthetic complexity.

  • High regioselectivity for sterically hindered positions.

Limitations

  • Sensitive to directing groups; electron-rich arenes require longer reaction times.

  • Limited applicability to polyhalogenated substrates.

Iron-Catalyzed Borylation of Aryl Chlorides

Recent advances in Earth-abundant metal catalysis have enabled iron-catalyzed borylation of aryl chlorides, providing a cost-effective alternative to palladium and iridium methods.

Experimental Protocol

  • Catalyst : Fe(OTf)<sub>2</sub> with N-heterocyclic carbene (NHC) ligands.

  • Additive : MgBr<sub>2</sub>·OEt<sub>2</sub> (10 mol%).

  • Solvent : THF.

  • Temperature : 60°C.

  • Yield : 40–84% depending on substrate electronics.

Table 2: Iron-Catalyzed Borylation Performance

Aryl ChlorideLigandYield (%)
4-Chloro-3-methoxy-5-methylfluorobenzeneIMes78
ChlorobenzeneIMes84

This method is notable for its compatibility with challenging substrates, though yields for electron-neutral aryl chlorides remain moderate.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

ParameterPd-CatalyzedIr-CatalyzedFe-Catalyzed
Catalyst Cost HighHighLow
Substrate Scope BroadModerateNarrow
Functional Group Tolerance ExcellentGoodFair
Typical Yield (%) 70–9060–7540–84
Reaction Time 2–6 h12–24 h1–3 h

Scientific Research Applications

Organic Synthesis

4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester is primarily used as an intermediate in the synthesis of complex organic molecules through cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions:

  • Suzuki-Miyaura Coupling: Utilizes this boronic ester to couple with aryl halides or vinyl halides to form biaryl compounds.
  • Functionalization: Acts as a building block for the introduction of various functional groups into organic frameworks.

Medicinal Chemistry

The compound's ability to interact with biological systems makes it a candidate for drug development. Its binding affinity with target proteins or enzymes is studied using various techniques, including:

  • Surface Plasmon Resonance (SPR): To measure binding interactions.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding.

These studies are essential for understanding the mechanism of action and potential therapeutic applications of this compound.

Case Studies

  • Anticancer Activity
    • A study investigated the efficacy of this compound as an inhibitor of specific cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound in anticancer drug design.
  • Enzyme Inhibition
    • Research focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The findings revealed that it effectively inhibited enzymes linked to inflammation, highlighting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and applications of boronic esters are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester 4-F, 3-OCH₃, 5-CH₃ C₁₄H₁₉BFO₃ ~283.11* Electron-withdrawing F and OCH₃ enhance electrophilicity; CH₃ adds steric bulk.
5-Indole boronic acid pinacol ester Indole core C₁₄H₁₇BN₂O₂ 256.11 Heterocyclic structure increases π-conjugation; high fluorination RCY (80%) .
6-Quinoxaline boronic acid pinacol ester Quinoxaline core C₁₄H₁₆BN₃O₂ 269.11 Electron-deficient ring lowers reactivity in fluorination (RCY: 57%) .
3-Hydroxy-4-methoxyphenylboronic acid pinacol ester 3-OH, 4-OCH₃ C₁₃H₁₉BO₄ 250.10 Hydroxy group increases acidity; prone to oxidation .
4-Methylphenylboronic acid pinacol ester 4-CH₃ C₁₃H₁₉BO₂ 218.10 Electron-donating CH₃ reduces electrophilicity; suited for simple couplings .

*Molecular weight estimated based on analogous structures (e.g., 3-Chloro-4-ethoxy-5-fluorophenyl analog: 300.56 ).

Reactivity in Fluorination Reactions

Fluorination efficiency varies significantly with substituents. For example:

  • 5-Indole boronic ester : Achieves 80% radiochemical yield (RCY) under optimized conditions due to favorable electronic effects .
  • 6-Quinoxaline boronic ester: Lower RCY (57%) attributed to steric hindrance and electron-deficient aromatic systems .

Hydrolysis and Stability

Pinacol esters generally require acidic hydrolysis with oxidants (e.g., NaIO₄) to shift equilibrium toward boronic acids . Substituents influence hydrolysis kinetics:

  • Electron-withdrawing groups (e.g., F, NO₂) accelerate hydrolysis by polarizing the B–O bond. For instance, 4-nitrophenyl boronic acid pinacol ester reacts rapidly with H₂O₂, forming a visible absorbance peak at 405 nm .
  • Bulky substituents (e.g., 5-CH₃ in the target compound) may slow hydrolysis due to steric protection of the boron center.

Biological Activity

4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C14H20BFO3 and a molecular weight of approximately 248.13 g/mol. This compound is characterized by its unique structural features, including a fluorine atom and a methoxy group on the aromatic ring, which enhance its stability and solubility, making it valuable in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly proteins and enzymes. The binding affinity of this compound with target molecules can be studied using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies are crucial for elucidating the mechanisms through which this compound exerts its pharmacological effects .

Biological Applications

This compound has shown potential in several biological applications, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by disrupting critical cellular pathways.
  • Enzyme Inhibition : It has been investigated as a potential inhibitor of enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation of certain cancer cell lines
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Interaction StudiesBinding affinity assessments with various proteins

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study evaluated its effects on breast cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Enzyme Targeting : Research focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that it could serve as a lead compound for developing new kinase inhibitors .
  • Binding Affinity Studies : Using SPR, researchers found that the compound binds effectively to target proteins, suggesting it could modulate their activity in biological systems .

Q & A

Q. How can computational modeling predict this compound’s reactivity in non-traditional reactions (e.g., Chan-Lam coupling)?

  • Methodology : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Compare with experimental results using copper catalysts and amines. Validate predictions with Hammett substituent constants to design novel transformations .

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